1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)-
Description
The compound 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- is a triazole derivative characterized by a central ethanol-linked triazole ring substituted with two aromatic groups: a 3-chlorophenyl moiety and a 2,4-dichlorophenyl group. Structurally, it belongs to the class of α,α-diaryl-1,2,4-triazole ethanols, which are widely studied for their fungicidal properties.
Key features of the target compound include:
- Substituent configuration: The dual chlorinated phenyl groups (3-Cl and 2,4-diCl) likely enhance its lipophilicity and binding affinity to fungal cytochrome P450 enzymes, a common mechanism of triazole fungicides .
- Stereochemical considerations: Unlike some triazoles with defined stereochemistry (e.g., cyproconazole ), the target compound’s stereochemistry is unspecified in the evidence, which may influence its biological activity.
Properties
CAS No. |
80268-85-5 |
|---|---|
Molecular Formula |
C16H12Cl3N3O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H12Cl3N3O/c17-12-3-1-2-11(6-12)16(23,8-22-10-20-9-21-22)14-5-4-13(18)7-15(14)19/h1-7,9-10,23H,8H2 |
InChI Key |
FYZDFFKMPOBJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Triazole Compounds
Structural and Functional Comparisons
The table below summarizes structural differences and functional properties between the target compound and key analogs:
*Estimated based on formula C15H12Cl3N3O.
**Predicted using Crippen’s method for analogous triazoles .
Key Observations :
- Lipophilicity: The target compound’s dual chlorinated aryl groups likely confer higher logP values compared to tebuconazole and triadimenol, suggesting greater membrane permeability and environmental persistence .
Efficacy and Environmental Stability
Fungicidal Activity
- Hexaconazole : Effective against wood-degrading basidiomycetes (e.g., Gloeophyllum trabeum) at concentrations as low as 0.1% (w/v) in solvent-based formulations .
- Tebuconazole : Used in wheat crops (e.g., Fusarium spp. control) with a field application rate of 252.2 g·ai·ha⁻¹ .
- However, the 3-chlorophenyl substitution might narrow its antifungal spectrum compared to analogs with alkyl chains .
Stability and Toxicity
- Environmental Persistence : Triazoles like tebuconazole and hexaconazole exhibit stability in organic solvents and low mammalian toxicity (LD50 > 2,000 mg/kg in rats) . The target compound’s higher chlorine content may increase soil persistence but raise concerns about bioaccumulation .
- Synergistic Formulations : Some triazoles (e.g., propiconazole) are combined with antioxidants (e.g., caffeine) to enhance efficacy . The target compound’s compatibility with such additives remains unexplored.
Regulatory and Commercial Status
- Tebuconazole : Approved by the U.S. EPA with established tolerances in food crops .
- Hexaconazole : Marketed under trade names (e.g., Anvil) for industrial use .
- Target Compound: No U.S. registrations or commercial applications are reported, indicating it may be a research-stage compound or discontinued .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
